molecular formula C23H18ClN5O2S B2530572 3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866340-88-7

3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2530572
CAS RN: 866340-88-7
M. Wt: 463.94
InChI Key: CZNLFQIXPJOCPP-UHFFFAOYSA-N
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Description

Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a quinazoline ring. The specific compound you mentioned has additional functional groups attached, including a benzenesulfonyl group and a 4-chlorophenylethyl group .


Synthesis Analysis

Triazoloquinazolines can be synthesized through a reaction of certain derivatives of 2-aminobenzohydrazide with several hydrochlorides of aromatic amidines . This process typically yields a variety of triazoloquinazoline derivatives .


Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by a fused triazole and quinazoline ring. The additional functional groups in the specific compound you mentioned would add complexity to the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving triazoloquinazolines would depend on the specific functional groups present in the compound. For instance, the benzenesulfonyl and 4-chlorophenylethyl groups in the compound you mentioned could potentially participate in various organic reactions .

Mechanism of Action

While the mechanism of action would depend on the specific biological activity being studied, some triazoloquinazolines have been found to intercalate with DNA, which could potentially explain their anticancer activities .

Future Directions

Future research could focus on synthesizing a variety of derivatives of this compound and testing their biological activities. This could potentially lead to the discovery of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c24-17-12-10-16(11-13-17)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNLFQIXPJOCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine

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